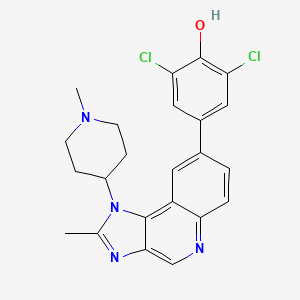

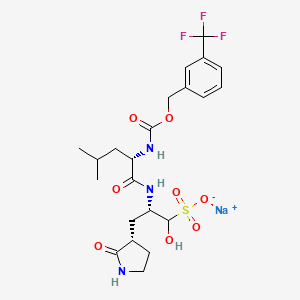

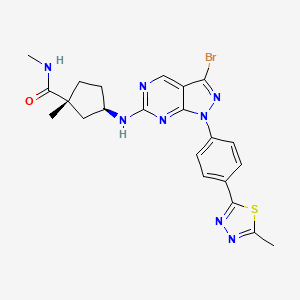

![molecular formula C30H25F3N6O2 B10831004 13-(trifluoromethyl)-4,5,10,20,27,32-hexazahexacyclo[21.5.3.212,15.12,5.116,20.026,30]pentatriaconta-1(28),2(35),3,12,14,16(32),17,23(31),24,26,29,33-dodecaene-11,19-dione](/img/structure/B10831004.png)

13-(trifluoromethyl)-4,5,10,20,27,32-hexazahexacyclo[21.5.3.212,15.12,5.116,20.026,30]pentatriaconta-1(28),2(35),3,12,14,16(32),17,23(31),24,26,29,33-dodecaene-11,19-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

D6808 is a highly selective and potent macrocyclic inhibitor of the c-Met kinase, which is involved in various cellular processes including proliferation, survival, and migration. This compound has shown significant promise in the treatment of gastric cancer harboring MET gene alterations .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D6808 involves a molecular hybridization strategy combined with macrocyclization. The key intermediate is a derivative of 2-(2-(quinolin-6-yl)ethyl)pyridazin-3(2H)-one. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired macrocyclic structure .

Industrial Production Methods

Industrial production of D6808 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of automated reactors, continuous flow systems, and stringent quality control measures to maintain consistency and efficacy .

Chemical Reactions Analysis

Types of Reactions

D6808 primarily undergoes substitution reactions due to its macrocyclic structure. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of D6808 include organic solvents like dimethyl sulfoxide, catalysts such as palladium on carbon, and oxidizing agents like hydrogen peroxide. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from the reactions of D6808 are typically derivatives of the original macrocyclic structure, which retain the inhibitory activity against c-Met kinase .

Scientific Research Applications

D6808 has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying macrocyclic inhibitors and their synthesis.

Biology: Investigated for its role in inhibiting c-Met kinase activity in various cell lines.

Medicine: Explored as a potential therapeutic agent for treating gastric cancer with MET gene alterations.

Industry: Potential use in the development of new anticancer drugs based on its macrocyclic structure and inhibitory activity

Mechanism of Action

D6808 exerts its effects by selectively inhibiting the c-Met kinase, which is a receptor tyrosine kinase involved in cellular signaling pathways. By binding to the active site of c-Met, D6808 prevents the phosphorylation and activation of downstream signaling molecules, thereby inhibiting cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to other c-Met inhibitors like capmatinib, tepotinib, and savolitinib, D6808 exhibits higher selectivity and potency. It has shown remarkable target specificity in kinase profiling and effectively inhibits c-Met kinase activity in cells with MET gene alterations .

Properties

Molecular Formula |

C30H25F3N6O2 |

|---|---|

Molecular Weight |

558.6 g/mol |

IUPAC Name |

13-(trifluoromethyl)-4,5,10,20,27,32-hexazahexacyclo[21.5.3.212,15.12,5.116,20.026,30]pentatriaconta-1(28),2(35),3,12,14,16(32),17,23(31),24,26,29,33-dodecaene-11,19-dione |

InChI |

InChI=1S/C30H25F3N6O2/c31-30(32,33)25-15-20-4-5-24(25)29(41)34-10-1-2-11-38-18-23(17-36-38)22-14-21-13-19(3-6-26(21)35-16-22)9-12-39-28(40)8-7-27(20)37-39/h3-8,13-18H,1-2,9-12H2,(H,34,41) |

InChI Key |

PQNIGFMNUHDZKX-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN2C=C(C=N2)C3=CN=C4C=CC(=CC4=C3)CCN5C(=O)C=CC(=N5)C6=CC(=C(C=C6)C(=O)NC1)C(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

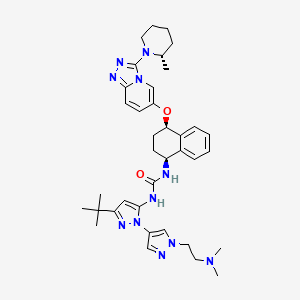

![(2S,4R)-1-[(2S)-2-[11-[3-[3-[3-[4-(1-aminocyclobutyl)phenyl]-2-(2-aminopyridin-3-yl)imidazo[4,5-b]pyridin-5-yl]phenyl]propanoylamino]undecanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B10830973.png)

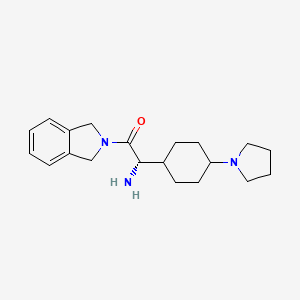

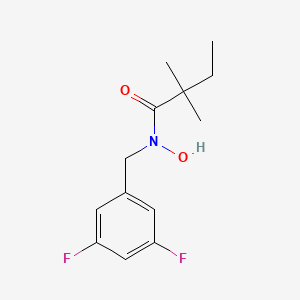

![(2S)-2-(4-{[4-(Trifluoromethyl)-1,3-thiazol-2-yl]amino}phenyl)propanoic acid](/img/structure/B10830980.png)

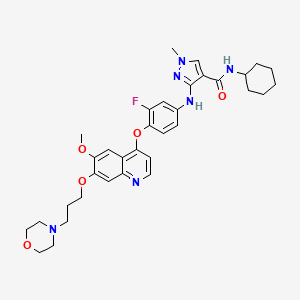

![(4S)-2-amino-4-[3-[6-[(2S)-2,4-dimethylpiperazin-1-yl]-4-(4-prop-2-enoylpiperazin-1-yl)pyridin-2-yl]-1,2,4-oxadiazol-5-yl]-4-methyl-6,7-dihydro-5H-1-benzothiophene-3-carbonitrile](/img/structure/B10831005.png)

![2-Methyl-2-[4-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]amino]phenyl]propanoic acid](/img/structure/B10831006.png)